![molecular formula C17H11F3N2O3S B3160277 2-phenyl-6-(phenylsulfonyl)-5-(trifluoromethyl)-3(2H)-pyridazinone CAS No. 866038-81-5](/img/structure/B3160277.png)
2-phenyl-6-(phenylsulfonyl)-5-(trifluoromethyl)-3(2H)-pyridazinone
Overview
Description
2-phenyl-6-(phenylsulfonyl)-5-(trifluoromethyl)-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a pyridazinone derivative that has a unique chemical structure, which makes it an attractive candidate for drug development.
Mechanism of Action
The mechanism of action of 2-phenyl-6-(phenylsulfonyl)-5-(trifluoromethyl)-3(2H)-pyridazinone is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival, such as topoisomerase II and protein kinase B (AKT). Additionally, it has been proposed that the anti-inflammatory and antioxidant properties of this compound are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of reactive oxygen species (ROS). Additionally, this compound has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), thereby reducing inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-phenyl-6-(phenylsulfonyl)-5-(trifluoromethyl)-3(2H)-pyridazinone in lab experiments is its potent anticancer activity. This makes it an attractive candidate for drug development in the field of oncology. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which could affect its bioavailability and limit its therapeutic potential.
Future Directions
There are several future directions for the study of 2-phenyl-6-(phenylsulfonyl)-5-(trifluoromethyl)-3(2H)-pyridazinone. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the anti-inflammatory and antioxidant properties of this compound could be further explored for the treatment of inflammatory diseases. Finally, efforts could be made to improve the solubility and bioavailability of this compound to enhance its therapeutic potential.
In conclusion, this compound is a promising compound that has shown significant potential for drug development in the field of oncology and the treatment of inflammatory diseases. Its potent anticancer activity, anti-inflammatory and antioxidant properties, and unique chemical structure make it an attractive candidate for further study and development.
Scientific Research Applications
2-phenyl-6-(phenylsulfonyl)-5-(trifluoromethyl)-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
6-(benzenesulfonyl)-2-phenyl-5-(trifluoromethyl)pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3S/c18-17(19,20)14-11-15(23)22(12-7-3-1-4-8-12)21-16(14)26(24,25)13-9-5-2-6-10-13/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULYZWUWLXFAPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)S(=O)(=O)C3=CC=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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